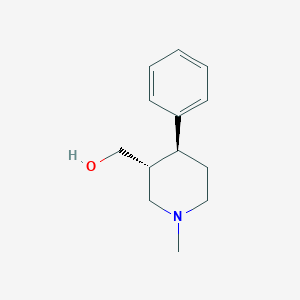
(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride
Descripción general
Descripción
(2R,4S)-2-Hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride is a chiral, primary amine hydrochloride salt. It is a derivative of the amino acid, pyrrolidine, and is commonly used as a building block for the synthesis of various compounds. It is also known by its IUPAC name, (2R,4S)-2-hydroxymethyl-4-boc-aminopyrrolidine hydrochloride and its CAS number, 9007-80-5.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activity
(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride is used in the synthesis of various pharmacologically active compounds. For example, its isomers have been studied for their affinity for 5-hydroxytryptamine 4 (5-HT4) receptors in a radioligand binding assay, indicating its potential in pharmacological research (Yanagi et al., 1999).
Conformational Analysis in Chemistry
This compound plays a significant role in conformational analysis within chemical synthesis. It has been used in the study of peptides and amino acids, demonstrating distinct conformational preferences and suggesting applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Neuroprotective Potential
Another significant application is in neuroprotection. Aminopyrrolidine derivatives, closely related to (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine, have been found to protect neurons against excitotoxic degeneration. This suggests the compound's relevance in the development of neuroprotective drugs (Battaglia et al., 1998).
Enantioselective Synthesis
The compound is also instrumental in enantioselective synthesis, contributing to the development of N-Boc protected amino acids with high diastereo- and enantioselectivity (Haddad & Larchevěque, 2005).
Role in Peptide Synthesis
Its utility extends to peptide synthesis. For instance, it has been involved in the synthesis of β-lactam-containing ferrocene peptides, indicating its importance in the development of novel peptide-based compounds (Kovač et al., 2009).
Development of Prodrugs
The compound is also employed in the development of prodrugs, such as in the synthesis of phenylalanyl 4-aminocyclophosphamides, highlighting its role in creating more effective pharmaceutical agents (Jiang et al., 2007).
Propiedades
IUPAC Name |
tert-butyl N-[(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNASECDCFXDYHN-KZYPOYLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](NC1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[2,2'-Bipyridin]-5-OL](/img/structure/B3067845.png)
![5',5''''-(Naphthalene-1,4-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))](/img/structure/B3067852.png)
![(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3067871.png)

![13-Hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3067894.png)
![N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B3067903.png)
